molecular formula C6H4ClF3S B2410265 Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- CAS No. 1221119-72-7

Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-

Cat. No. B2410265
CAS RN: 1221119-72-7
M. Wt: 200.6
InChI Key: WSXPREOMIXIPCG-UHFFFAOYSA-N
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Description

“Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-” is a compound that contains a thiophene ring, which is a sulfur-containing aromatic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Efficient syntheses that incorporate thiophene units into different extended conjugation systems are of interest as a result of the prevalence of sulfur-rich aromatics in organic electronics .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Fluorination of polymer donors is a widely adopted approach to make efficient organic solar cells (OSCs). Herein, four new polymer donors were synthesized by introducing a trifluoromethyl-ester group-substituted thiophene (TEST) unit with different ratios into a typical polymer donor PBDB-TF which resulted in downshifting the highest occupied molecular orbital (HOMO) energy-level to −5.8 eV .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This Feature Article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis, and two illustrative examples of their application as key intermediates in medicinal chemistry .

Mechanism of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . This suggests that the future directions of “Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-” could be in these areas.

properties

IUPAC Name

3-(chloromethyl)-2-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXPREOMIXIPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-

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